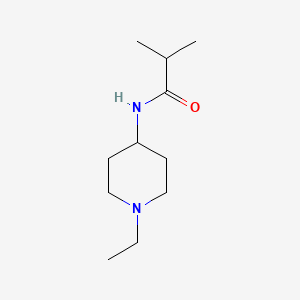
N-(1-ethyl-4-piperidinyl)-2-methylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-ethyl-4-piperidinyl)-2-methylpropanamide, also known as N-ethyl-4-methylpipradrol (NEMP), is a synthetic compound that belongs to the class of piperidine-based stimulants. It was first synthesized in the 1950s and has since been used in scientific research to study the mechanism of action and physiological effects of stimulants.
Mechanism of Action
The mechanism of action of NEMP involves the inhibition of the reuptake of dopamine and norepinephrine, two neurotransmitters that are involved in the regulation of mood, attention, and arousal. By blocking the reuptake of these neurotransmitters, NEMP increases their concentration in the synaptic cleft, leading to increased activation of their respective receptors and a subsequent increase in their physiological effects.
Biochemical and Physiological Effects:
NEMP has been found to have a number of biochemical and physiological effects, including increased wakefulness and alertness, improved cognitive function, and enhanced physical performance. It has also been shown to increase heart rate and blood pressure, and to have a potential for inducing seizures at high doses.
Advantages and Limitations for Lab Experiments
One advantage of using NEMP in lab experiments is its relatively low potential for abuse and addiction compared to other stimulants. This makes it a safer and more ethical choice for studying the physiological effects of stimulants. However, one limitation of using NEMP is its potential for inducing seizures at high doses, which can be dangerous and difficult to control in a lab setting.
Future Directions
There are several future directions for the study of NEMP and related compounds. One area of research is the development of new stimulants with improved therapeutic properties and reduced potential for abuse and addiction. Another area of research is the investigation of the long-term effects of NEMP on the brain and other physiological systems. Finally, there is a need for more research on the potential therapeutic uses of NEMP and related compounds, particularly in the treatment of disorders such as attention deficit hyperactivity disorder (ADHD) and narcolepsy.
Synthesis Methods
The synthesis of NEMP involves the reaction between 1-ethyl-4-piperidone and 2-methylpropanoyl chloride in the presence of a base such as sodium hydroxide. The resulting compound is then purified using various techniques such as recrystallization and chromatography.
Scientific Research Applications
NEMP has been used in scientific research to study the mechanism of action and physiological effects of stimulants. It has been found to have similar effects to other stimulants such as amphetamines and cocaine, but with a lower potential for abuse and addiction. NEMP has also been used as a model compound for the development of new stimulants with improved therapeutic properties.
properties
IUPAC Name |
N-(1-ethylpiperidin-4-yl)-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O/c1-4-13-7-5-10(6-8-13)12-11(14)9(2)3/h9-10H,4-8H2,1-3H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSZLHJRKSDTYEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)NC(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-ethylpiperidin-4-yl)-2-methylpropanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-hydroxy-5-sulfobenzoic acid - 2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine (1:1)](/img/structure/B5232241.png)

![5-{[4-bromo-5-(4-morpholinyl)-2-furyl]methylene}-1-(3,5-dimethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5232254.png)
![4-{3-[(4-fluorobenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione](/img/structure/B5232259.png)



![ethyl N-[(4-chlorophenyl)sulfonyl]-N-(2-methylphenyl)glycinate](/img/structure/B5232291.png)
![6-methyl-N-[1-(4-pyridinyl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5232295.png)

![4-chloro-1-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}-2-methylbenzene](/img/structure/B5232313.png)
![2-methoxy-3-{3-[1-(1,3-thiazol-2-ylmethyl)-1H-pyrazol-3-yl]phenyl}pyrazine](/img/structure/B5232315.png)

![4-chloro-N-[4-hydroxy-3-(2-oxocyclopentyl)phenyl]benzenesulfonamide](/img/structure/B5232337.png)